![molecular formula C18H17N3O6 B2751657 Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 285986-87-0](/img/structure/B2751657.png)
Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques could potentially be used to analyze the structure of your compound.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a palladium catalyst and a boron reagent .
Scientific Research Applications
- The compound’s structural features suggest potential as an anticancer agent. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Preclinical studies may reveal promising leads for drug development .
- Computational chemistry benefits from studying the electronic structure and reactivity of this compound. Quantum mechanical calculations provide insights into its stability, reactivity, and interactions with other molecules. Researchers explore its potential as a catalyst or ligand .
- The furan and nitrophenyl moieties contribute to its electronic properties. Scientists explore its use in organic semiconductors, photovoltaics, and light-emitting devices. Synthesizing derivatives with tailored properties is an active area of research .
- Researchers investigate the compound’s pharmacokinetics, bioavailability, and toxicity. By modifying its structure, they aim to optimize drug-like properties. Rational drug design may lead to novel therapeutic agents .
- The nitro group makes it sensitive to environmental pollutants. Scientists explore its use as a sensor for detecting nitroaromatic compounds or heavy metals. Its fluorescence properties could aid in environmental monitoring .
- The tetrahydropyrimidine core resembles bioactive molecules. Researchers study its interactions with enzymes, aiming to develop enzyme inhibitors. Understanding its binding modes and selectivity is crucial for drug discovery .
Anticancer Research
Quantum Chemistry and Computational Modeling
Materials Science and Organic Electronics
Pharmacology and Drug Design
Environmental Chemistry and Pollutant Detection
Bioorganic Chemistry and Enzyme Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-3-26-17(22)15-10(2)19-18(23)20-16(15)14-8-7-13(27-14)11-5-4-6-12(9-11)21(24)25/h4-9,16H,3H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIRAYLLRCBPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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